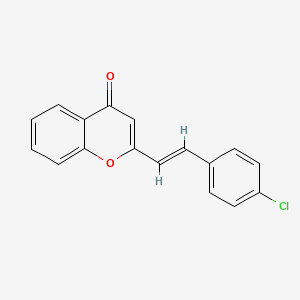

(E)-2-(4-Chlorostyryl)-4H-chromen-4-one

Description

Historical Context and Significance of Chromones in Chemical and Biological Research

The chromone (B188151), or 4H-chromen-4-one, scaffold is a bicyclic oxygen-containing heterocyclic compound that has long been recognized as a "privileged structure" in medicinal chemistry and drug discovery. acs.orgbenthamdirect.com This designation stems from its recurring presence in molecules with a wide array of biological activities and its ability to serve as a versatile template for designing novel therapeutic agents. acs.org Historically, the interest in chromones began with the isolation of naturally occurring derivatives, such as khellin (B1673630) from the plant Ammi visnaga. researchgate.net For centuries, extracts from this plant were used in Mediterranean medicine as a smooth muscle relaxant. researchgate.net

The chromone framework is a core component of flavonoids, a vast class of plant secondary metabolites ubiquitous in nature. cancer.govresearchgate.net This natural prevalence has spurred extensive research into the pharmacological potential of both natural and synthetic chromone derivatives. benthamdirect.comacs.org Over the decades, scientific investigation has revealed that compounds containing the chromone nucleus possess a remarkable spectrum of biological effects, including anti-inflammatory, antimicrobial, antiviral, antioxidant, and anticancer properties. tandfonline.comijrar.org This wide range of activities has cemented the chromone scaffold's importance, making it a focal point for synthetic chemists and pharmacologists aiming to develop new drugs for conditions ranging from cancer and inflammatory diseases to neurodegenerative disorders. acs.orgacs.orgnih.gov

Classification and Structural Features of 2-Styrylchromones within the Chromone Family

Within the broad family of chromones, 2-styrylchromones (2-SCs) represent a distinct and significant subclass. nih.gov These compounds are structurally characterized by the attachment of a styryl group (a vinylbenzene moiety) to the C-2 position of the 4H-chromen-4-one core. nih.govbenthamdirect.com The parent structure, 4H-chromen-4-one, consists of a benzene (B151609) ring fused to a γ-pyrone ring. nih.gov

The specific compound of focus, (E)-2-(4-Chlorostyryl)-4H-chromen-4-one , belongs to this class. Key structural features include:

The Chromone Core : The rigid, planar benzopyran-4-one system which is crucial for the molecule's biological interactions. nih.gov

The Styryl Linkage : An ethylene (B1197577) bridge connecting the chromone core at the C-2 position to a phenyl ring. nih.gov

Stereochemistry : The (E) designation indicates the stereochemistry at the double bond of the styryl linker, signifying a trans configuration where the substituents are on opposite sides of the double bond.

Substitution : In this specific molecule, the terminal phenyl ring of the styryl group is substituted with a chlorine atom at the para (C-4) position.

While 2-styrylchromones are found in nature, they are relatively rare. researchgate.netresearchgate.netnih.gov Consequently, synthetic methods are the primary source for the vast majority of these compounds studied in research, allowing for systematic structural modifications to explore structure-activity relationships. nih.govnih.gov

Overview of Research Areas and Disciplines Investigating this compound and Related Compounds

Research into this compound and its analogs spans several scientific disciplines, primarily driven by their potent biological activities. The versatility of the 2-styrylchromone scaffold has attracted significant attention in the following fields:

Medicinal Chemistry and Oncology : A primary focus of research is the investigation of 2-styrylchromones as potential anticancer agents. nih.govresearchgate.net Studies have explored the cytotoxicity of these compounds against various human cancer cell lines, including non-small-cell lung cancer. nih.govrsc.orgresearchgate.net The goal is to develop novel therapeutic agents that can inhibit tumor growth. nih.gov

Pharmacology and Anti-inflammatory Research : 2-Styrylchromones are actively studied for their anti-inflammatory and antioxidant properties. nih.govmdpi.com Research has delved into their ability to modulate the activity of immune cells, such as human neutrophils, which play a key role in the inflammatory process. mdpi.com

Biochemistry and Enzymology : The chromone scaffold is known to interact with various enzymes. tandfonline.com Researchers investigate the ability of 2-styrylchromone derivatives to inhibit specific enzymes implicated in disease, contributing to the understanding of their mechanism of action. researchgate.net

Antiviral and Antimicrobial Research : The broad biological profile of 2-styrylchromones includes antiviral, antibacterial, and antifungal activities, making them subjects of investigation for developing new treatments for infectious diseases. nih.govnih.gov

The following table summarizes the key research findings on the biological activities of various 2-styrylchromone derivatives, highlighting the therapeutic potential of this class of compounds.

| Research Area | Observed Biological Activity | Significance in Research |

|---|---|---|

| Anticancer | Inhibition of carcinoma cell growth; cytotoxicity against various tumor cell lines. researchgate.netnih.gov | Potential for development as novel chemotherapeutic agents. nih.gov |

| Anti-inflammatory | Modulation of human neutrophil oxidative burst. mdpi.com | Promising scaffold for new anti-inflammatory drugs. nih.gov |

| Antioxidant | Scavenging of reactive oxygen species (ROS). nih.govnih.gov | Potential to combat oxidative stress-related diseases. |

| Antiviral | Activity against certain viruses, such as rhinoviruses. nih.govscienceopen.com | Basis for the development of new antiviral therapies. researchgate.net |

| Neuroprotective | Exhibits protective effects in neurological models. nih.govresearchgate.net | Potential application in treating neurodegenerative diseases. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C17H11ClO2 |

|---|---|

Molecular Weight |

282.7 g/mol |

IUPAC Name |

2-[(E)-2-(4-chlorophenyl)ethenyl]chromen-4-one |

InChI |

InChI=1S/C17H11ClO2/c18-13-8-5-12(6-9-13)7-10-14-11-16(19)15-3-1-2-4-17(15)20-14/h1-11H/b10-7+ |

InChI Key |

AJMJHCQXIRINSY-JXMROGBWSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)/C=C/C3=CC=C(C=C3)Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C=CC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies for E 2 4 Chlorostyryl 4h Chromen 4 One and Analogues

Established Synthetic Pathways for 2-Styrylchromones

The synthesis of 2-styrylchromones is a well-documented area of heterocyclic chemistry, with several reliable and versatile methods available. These pathways often begin with simple, commercially available precursors and proceed through key carbon-carbon bond-forming reactions to construct the target molecule.

Aldol (B89426) Condensation Approaches Utilizing 2-Methylchromone (B1594121) Precursors

A prevalent and straightforward method for the synthesis of 2-styrylchromones involves a two-step process. wikipedia.org The first step is the synthesis of a 2-methylchromone intermediate, which is then subjected to an Aldol condensation with an appropriate aromatic aldehyde. wikipedia.org

To synthesize (E)-2-(4-Chlorostyryl)-4H-chromen-4-one, the 2-methylchromone precursor is reacted with 4-chlorobenzaldehyde (B46862). wikipedia.org This reaction is a classic example of a Claisen-Schmidt condensation, a type of crossed Aldol condensation, where the enolate of 2-methylchromone acts as the nucleophile, attacking the carbonyl carbon of 4-chlorobenzaldehyde. masterorganicchemistry.com The initial aldol addition product readily undergoes dehydration, driven by the formation of an extended conjugated system, to yield the stable this compound. The use of an aldehyde without α-protons, such as 4-chlorobenzaldehyde, simplifies the reaction by preventing self-condensation of the aldehyde. masterorganicchemistry.com

The Aldol condensation for the synthesis of 2-styrylchromones is typically carried out under basic or acidic conditions. jocpr.com Basic conditions, often employing sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent like ethanol, facilitate the formation of the enolate from 2-methylchromone. libretexts.org The reaction is generally stirred at room temperature until the product precipitates. libretexts.org

Optimization of the reaction conditions can be crucial for maximizing the yield and purity of the final product. Key parameters that can be adjusted include the choice of base, solvent, reaction temperature, and reaction time. For instance, solid-state, solventless reactions have been explored as an environmentally benign approach to Aldol condensations. beyondbenign.org Microwave irradiation has also been employed to accelerate the reaction. researchgate.net The selection of the appropriate conditions depends on the specific substrates being used and the desired scale of the reaction.

| Parameter | Typical Conditions | Variations and Optimization |

|---|---|---|

| Catalyst | Aqueous NaOH or KOH | Acid catalysts (e.g., SOCl2/EtOH generating HCl in situ) jocpr.com |

| Solvent | Ethanol | Solvent-free (grinding) beyondbenign.org, water researchgate.net |

| Temperature | Room Temperature | Heating (conventional or microwave) researchgate.net |

| Reaction Time | Several hours to overnight | Can be reduced with microwave irradiation researchgate.net |

Baker-Venkataraman Rearrangement-Based Syntheses of 2-Styryl-4H-chromen-4-one Derivatives

The Baker-Venkataraman rearrangement is a powerful and frequently used method for the synthesis of chromones and flavones, and it is readily adaptable for the preparation of 2-styrylchromones. wikipedia.orgchemistry-reaction.com This reaction involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to form a 1,3-diketone, which then undergoes acid-catalyzed cyclodehydration to yield the chromone (B188151) ring. wikipedia.orgsemanticscholar.org

For the synthesis of 2-styrylchromones, the process starts with the O-acylation of a 2'-hydroxyacetophenone (B8834) with a cinnamoyl chloride or a cinnamic acid derivative. semanticscholar.org The resulting ester then undergoes the Baker-Venkataraman rearrangement in the presence of a base like potassium hydroxide to form a 1-(2-hydroxyphenyl)-5-aryl-penta-2,4-dien-1-one. uclan.ac.uk The final step is the cyclodehydration of this intermediate, typically under acidic conditions, to afford the (E)-2-styrylchromone. uclan.ac.uk This method is highly versatile, allowing for the introduction of various substituents on both the acetophenone (B1666503) and cinnamic acid moieties, thus providing access to a wide range of 2-styrylchromone analogues. nih.gov A "soft-enolization" variation of this rearrangement has also been developed, expanding its scope to include diversely substituted 2-styrylchromones. nih.gov

| Step | Description | Typical Reagents |

|---|---|---|

| 1. O-Acylation | Esterification of 2'-hydroxyacetophenone with a substituted cinnamic acid derivative. | Cinnamoyl chloride, pyridine (B92270) or DCC, DMAP |

| 2. Rearrangement | Base-catalyzed rearrangement of the 2'-cinnamoyloxyacetophenone to a 1,3-diketone. | KOH, pyridine; Potassium tert-butoxide, DMSO uclan.ac.uk |

| 3. Cyclodehydration | Acid-catalyzed ring closure of the 1,3-diketone to form the chromone ring. | H2SO4 in acetic acid; p-TsOH uclan.ac.uk |

General Synthetic Strategies for Chromen-4-one Derivatives Applicable to Substituted Styrylchromones

While the aforementioned methods are specific to the formation of the 2-styrylchromone skeleton, general strategies for the synthesis of the core chromen-4-one ring system can also be adapted.

Kostanecki Acylation Protocols

The Kostanecki acylation is a classic method for the synthesis of chromones and coumarins. wikipedia.org It involves the reaction of an o-hydroxyaryl ketone with an aliphatic acid anhydride (B1165640) in the presence of the sodium salt of that acid. wikipedia.orgjapsonline.com The mechanism is believed to proceed through O-acylation of the phenolic hydroxyl group, followed by an intramolecular Aldol-type condensation to form a hydroxydihydrochromone, which then eliminates a molecule of water to give the chromone. wikipedia.org

While traditionally used with aliphatic anhydrides, the Kostanecki acylation can be conceptually applied to the synthesis of the chromone core of styrylchromones. The o-hydroxyaryl ketone would serve as the foundational A-ring and part of the pyranone ring of the chromone. Subsequent functionalization at the 2-position would be necessary to introduce the styryl moiety. This approach is less direct for synthesizing 2-styrylchromones compared to the Aldol condensation with 2-methylchromone or the Baker-Venkataraman rearrangement, but it remains a fundamental method in chromone chemistry. wikipedia.orgjapsonline.com

Palladium-Catalyzed Acylation Reactions

Palladium catalysis has emerged as a powerful tool for the synthesis of chromones and related ketones, offering alternatives to classical acylation methods. mdpi.com These reactions often proceed via C-H bond activation or cross-coupling mechanisms, enabling the formation of key carbon-carbon and carbon-heteroatom bonds. mdpi.comacs.org

One prominent palladium-catalyzed route to the 2-substituted chromone core is the cyclocarbonylation of o-iodophenols with terminal acetylenes. acs.org This method efficiently constructs the chromone ring in a single step under atmospheric carbon monoxide pressure. acs.org The use of phosphonium (B103445) salt ionic liquids as the reaction medium can enhance the efficiency and selectivity of this transformation, often proceeding without the need for phosphine (B1218219) ligands. acs.org

While direct palladium-catalyzed acylation onto a pre-existing chromone ring at the 2-position is less common, related cross-coupling reactions are instrumental. For instance, palladium-catalyzed reactions of acyl halides are a useful method for preparing carbonyl compounds, which can be precursors to the chromone structure. nih.gov The selectivity of these reactions, whether they result in the desired ketone or a decarbonylated product, can often be controlled by the choice of palladium catalyst and ligands. nih.gov For example, Pd(OAc)2 has been shown to favor the formation of aroyl C-glycals, while Pd(PPh3)4 may lead to decarbonylated aryl C-glycals. nih.gov

Furthermore, palladium(II)-catalyzed ortho-C-H acylation of 2-arylpyridines using reagents like phenylacetylenes demonstrates the capacity of palladium to mediate the formation of aryl ketones with high regioselectivity. researchgate.net Such strategies, while not directly forming the title compound, are integral to the broader field of synthesizing the complex ketone structures that are often precursors in chromone synthesis.

| Catalyst/Ligand | Reactants | Acyl Source | Conditions | Product Type | Reference |

| Pd cat. (e.g., PdCl2(PPh3)2) | o-Iodophenols, Terminal Acetylenes | Carbon Monoxide (CO) | Ionic Liquid, Base (e.g., Et3N) | 2-Substituted Chromones | acs.org |

| Pd(OAc)2 | 1-Tributylstannyl Glycals | Aroyl Chlorides | Toluene, 100 °C | Aroyl C-Glycals | nih.gov |

| Pd(II) catalyst / DPPE | 2-Arylpyridines | Aryl Acetylenes | TBHP (oxidant) | ortho-Acylated 2-Arylpyridines | researchgate.net |

Iodine-Mediated Cyclization Pathways for Chromone Analogues

Iodine-mediated reactions provide an efficient and metal-free approach to the synthesis of the chromone scaffold, particularly for 2-styrylchromones. umich.edu The most successful and widely adopted method is the oxidative cyclization of (E,E)-2'-hydroxycinnamylideneacetophenones. umich.edusemanticscholar.org

This transformation is typically carried out using a catalytic amount of molecular iodine (I2) in a high-boiling solvent such as dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. umich.edunih.gov The reaction proceeds through an electrophilic addition of iodine to the double bond, followed by an intramolecular conjugate addition of the hydroxyl group. nih.gov Subsequent elimination of hydrogen iodide (HI) leads to the formation of the chromone ring. nih.gov This pathway is highly effective and stereoselectively yields the (E)-isomer of the 2-styrylchromone. umich.edusemanticscholar.org

The versatility of this method allows for the synthesis of a wide range of chromone analogues by varying the substituents on both the 2'-hydroxyacetophenone and cinnamaldehyde (B126680) precursors. nih.govresearchgate.net The reaction conditions are generally mild, avoiding the use of strong acids or bases that are required in other methods like the Baker-Venkataraman synthesis. nih.govsamipubco.com

| Starting Material | Reagent/Catalyst | Solvent | Conditions | Product | Reference |

| 2'-Hydroxycinnamylideneacetophenones | I2 (catalytic) | DMSO | Reflux / 90–100 °C | (E)-2-Styrylchromones | umich.edunih.gov |

| 2'-Benzyloxy-6'-hydroxycinnamylidene acetophenones | I2 (catalytic) | DMSO | Reflux | 5-Benzyloxy-2-styrylchromones | samipubco.com |

| 1,3-Diphenyl-prop-2-en-1-ones | I2 | Triethylene glycol | Reflux | Flavones | nih.gov |

Knoevenagel Condensation for Hybrid Chromen-4(4H)-one Structures

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction involving the condensation of an active hydrogen compound with a carbonyl group, typically an aldehyde or ketone, followed by dehydration. wikipedia.orgorganicreactions.org While the classic Knoevenagel reaction involves active methylene (B1212753) compounds like malonic acid or its esters, related aldol-type condensations are pivotal in the synthesis of 2-styrylchromones, including this compound. wikipedia.orgjapsonline.com

A primary strategy involves the condensation of a 2-methylchromone with a substituted benzaldehyde (B42025). japsonline.comresearchgate.net In this approach, a base catalyst, commonly piperidine, activates the methyl group of 2-methylchromone, which then acts as the nucleophile, attacking the carbonyl carbon of the aldehyde (e.g., 4-chlorobenzaldehyde). japsonline.comniscpr.res.in The resulting aldol adduct readily dehydrates under the reaction conditions to form the thermodynamically stable styryl double bond. japsonline.com This method is straightforward and provides direct access to a diverse array of 2-styrylchromones by simply changing the aldehyde component. researchgate.net

This reaction is a key step in multi-step syntheses that first construct the 2-methylchromone intermediate from precursors like 2-hydroxyacetophenone (B1195853). japsonline.comresearchgate.net The condensation itself is robust and tolerates a variety of functional groups on the benzaldehyde ring. researchgate.net

| Active Methylene/Methyl Compound | Aldehyde/Ketone | Catalyst/Solvent | Product Type | Reference |

| 2-Methylchromone | 4-Chlorobenzaldehyde | Piperidine / Ethanol | This compound | researchgate.net |

| 2-Methylchromone | Various Benzaldehydes | Piperidine / Ethanol | (E)-2-Styrylchromone derivatives | japsonline.com |

| 7-(2-(1H-1,2,4-triazol-1-yl)ethoxy)-4-methyl-2H-chromen-2-one | Aromatic Aldehydes | Piperidine | 4-Styryl-2H-chromen-2-one derivatives | niscpr.res.in |

| 3-Acetylcoumarins | 3-Formylchromones | H2SO4 / Acetic Acid | (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-ones | eco-vector.com |

Stereoselective Synthesis of (E)-Isomers

The biological activity and physicochemical properties of 2-styrylchromones are highly dependent on the geometry of the styryl double bond. Consequently, synthetic methods that afford high stereoselectivity for the desired (E)-isomer are of paramount importance. Several of the aforementioned synthetic strategies inherently favor the formation of the more thermodynamically stable (E)- or trans-isomer.

The aldol-type condensation of 2-methylchromone with benzaldehydes, for instance, typically yields the (E)-isomer as the major product. japsonline.comresearchgate.net Similarly, the oxidative cyclization of (E,E)-2'-hydroxycinnamylideneacetophenones using iodine in DMSO is known to proceed stereoselectively, preserving the (E) configuration of the precursor in the final 2-styrylchromone product. umich.edusemanticscholar.org

Another significant route, the Baker-Venkataraman method, also leads to the (E)-isomers. nih.govsamipubco.com This strategy involves the rearrangement of an O-acylated 2'-hydroxyacetophenone to a β-diketone, followed by an acid-catalyzed cyclodehydration to form the chromone ring. nih.govresearchgate.net The final product is predominantly the (E)-isomer. samipubco.com

The configuration of the final product is routinely confirmed by spectroscopic methods, particularly ¹H NMR. The vinyl protons of the styryl group in the (E)-isomer exhibit a characteristic large coupling constant (J) of approximately 15-16 Hz, which is indicative of a trans relationship. samipubco.com This contrasts with the smaller coupling constant expected for the corresponding (Z)-isomer.

Spectroscopic and Structural Elucidation of E 2 4 Chlorostyryl 4h Chromen 4 One

Advanced Spectroscopic Characterization Techniques

The elucidation of (E)-2-(4-Chlorostyryl)-4H-chromen-4-one's structure is achieved through the synergistic use of multiple spectroscopic methods. Each technique probes different aspects of the molecule's properties, from its electron system and functional groups to the precise arrangement of its atomic framework.

UV-Vis spectroscopy is instrumental in characterizing the conjugated π-electron system of this compound, which acts as the molecule's primary chromophore. The extended conjugation, which spans the chromone (B188151) core, the styryl bridge, and the 4-chlorophenyl ring, is expected to give rise to strong absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum.

The spectrum typically exhibits two major absorption bands. The first, appearing at a shorter wavelength, can be attributed to the π → π* electronic transitions within the benzoyl moiety of the chromone system. The second, more intense band at a longer wavelength, results from the π → π* transition of the entire conjugated system, including the cinnamoyl group (-CH=CH-C=O) and the 4-chlorostyryl substituent. This long-wavelength absorption is characteristic of 2-styrylchromones and is responsible for their typical yellow color. The presence of the chlorine atom on the phenyl ring may induce a slight bathochromic (red) shift compared to the unsubstituted parent compound.

FTIR spectroscopy provides definitive evidence for the presence of key functional groups within the molecule by identifying their characteristic vibrational frequencies. The spectrum of this compound is marked by several distinct absorption bands that confirm its structure.

A strong absorption band is consistently observed in the region of 1630-1650 cm⁻¹, which is characteristic of the stretching vibration of the γ-pyrone carbonyl group (C=O) in the chromone ring. samipubco.com The presence of conjugation lowers this frequency from that of a typical acyclic ketone. Vibrations corresponding to the aromatic and olefinic C=C bonds appear in the 1580-1615 cm⁻¹ range. samipubco.com The trans-configuration of the styryl double bond is indicated by a distinct C-H out-of-plane bending vibration (wag) around 970-990 cm⁻¹. Other significant peaks include those for the aryl-oxygen ether (C-O-C) stretching vibrations and the C-Cl stretching vibration associated with the chlorophenyl group.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Functional Group |

| C=O Stretch | 1630 - 1650 | Chromone Carbonyl |

| C=C Stretch | 1580 - 1615 | Aromatic & Olefinic |

| C-H Wag (trans) | 970 - 990 | Styryl C=C-H |

| C-O-C Stretch | 1200 - 1265 | Aryl Ether |

| C-Cl Stretch | 700 - 800 | Aryl Chloride |

Note: Data are estimated based on characteristic values for 2-styrylchromone derivatives. samipubco.com

NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

The ¹H NMR spectrum provides a precise count of the different types of protons and their neighboring environments. The protons on the styryl double bond are particularly diagnostic. They appear as two distinct doublets in the downfield region (typically δ 7.0-8.0 ppm). The large coupling constant (J value) of approximately 15-16 Hz between these two protons unequivocally confirms the (E)- or trans-stereochemistry of the double bond. samipubco.com

The proton at the C-3 position of the chromone ring appears as a characteristic singlet at around δ 6.3-6.5 ppm. samipubco.com The protons of the 4-chlorophenyl ring typically appear as a pair of doublets (an AA'BB' system) in the aromatic region, while the four protons on the benzo part of the chromone ring exhibit complex multiplets further downfield, with the H-5 proton being the most deshielded due to its proximity to the carbonyl group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~ 6.4 | Singlet (s) | - |

| H-α (styryl) | ~ 7.0 | Doublet (d) | ~ 15.5 |

| H-β (styryl) | ~ 7.7 | Doublet (d) | ~ 15.5 |

| H-5 | ~ 8.2 | Doublet of Doublets (dd) | ~ 8.0, 1.5 |

| H-6, H-7, H-8 | ~ 7.4 - 7.8 | Multiplet (m) | - |

| H-2', H-6' | ~ 7.5 | Doublet (d) | ~ 8.5 |

| H-3', H-5' | ~ 7.4 | Doublet (d) | ~ 8.5 |

Note: Data are estimated based on characteristic values for 2-styrylchromone derivatives. samipubco.com

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The most downfield signal, typically appearing around δ 178-183 ppm, is assigned to the carbonyl carbon (C-4) of the chromone ring. samipubco.com The carbons of the aromatic rings and the styryl double bond resonate in the range of δ 115-165 ppm. The carbon atom attached to the chlorine (C-4') will show a signal around δ 135-138 ppm, while the carbon attached to the chromone oxygen (C-2) is also found in the highly deshielded region around δ 163 ppm. samipubco.com The C-3 carbon typically appears at a higher field, around δ 110-120 ppm. Techniques like the Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, further confirming assignments.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-4 (C=O) | ~ 180 |

| C-2 | ~ 163 |

| C-8a | ~ 156 |

| C-4' (C-Cl) | ~ 136 |

| C-7 | ~ 134 |

| C-β (styryl) | ~ 135 |

| C-2', C-6' | ~ 129 |

| C-3', C-5' | ~ 129 |

| C-6 | ~ 126 |

| C-8 | ~ 125 |

| C-5 | ~ 118 |

| C-α (styryl) | ~ 120 |

| C-4a | ~ 124 |

| C-3 | ~ 112 |

Note: Data are estimated based on characteristic values for 2-styrylchromone derivatives. samipubco.com

Two-dimensional (2D) NMR experiments are crucial for assembling the final, unambiguous structure by establishing correlations between nuclei.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (2- and 3-bond) correlations between protons and carbons. For this compound, key HMBC correlations would include the coupling between the C-3 proton and the C-2, C-4, and C-4a carbons, confirming the connectivity within the pyrone ring. Furthermore, correlations between the styryl protons (H-α and H-β) and the carbons of the chromone ring (C-2) and the chlorophenyl ring (C-1') would firmly establish the link between the different fragments of the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique shows through-space correlations between protons that are in close proximity. A critical application for this molecule is the confirmation of the (E)-geometry of the styryl double bond. A strong NOESY correlation would be expected between the C-3 proton of the chromone ring and the H-α proton of the styryl linker. Conversely, no significant correlation would be seen between the C-3 proton and the H-β proton, providing definitive proof of the trans arrangement.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate and precise mass measurements of molecules. nih.gov Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds with very similar nominal masses, enabling the confident determination of a molecule's elemental composition. tutorchase.com This high mass accuracy, typically at the sub-parts-per-million (ppm) level, is crucial for confirming the identity of newly synthesized compounds like this compound.

For this compound, with a molecular formula of C₁₇H₁₁ClO₂, the theoretical monoisotopic mass can be calculated by summing the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, and ¹⁶O). This calculated exact mass serves as a benchmark against which the experimentally measured mass is compared.

The HRMS analysis of this compound would typically involve ionizing the molecule, often using a soft ionization technique like electrospray ionization (ESI), to produce the protonated molecule [M+H]⁺. The mass-to-charge ratio (m/z) of this ion is then measured with high precision by the mass analyzer. The close agreement between the measured exact mass and the calculated theoretical mass provides strong evidence for the correct elemental composition and, by extension, the molecular formula of the compound.

Below is a data table summarizing the theoretical and hypothetical experimental HRMS data for this compound.

| Parameter | Value |

| Molecular Formula | C₁₇H₁₁ClO₂ |

| Calculated Monoisotopic Mass | 294.04475 u |

| Ion Species (Hypothetical) | [M+H]⁺ |

| Calculated Exact Mass of Ion | 295.05258 u |

| Measured Exact Mass of Ion (Hypothetical) | 295.05250 u |

| Mass Error (Hypothetical) | -0.3 ppm |

This interactive table presents the theoretical and a hypothetical experimental HRMS result for this compound. The extremely low mass error in the hypothetical measurement would strongly confirm the elemental composition.

Chemometric Approaches in Spectroscopic Data Analysis for Compound Identification and Purity Assessment

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. originlab.com In the context of spectroscopic analysis, chemometric techniques are invaluable for handling large and complex datasets, such as those obtained from UV-Vis, FT-IR, or NMR spectroscopy. learnche.org These methods can be applied to identify the compound, assess its purity, and even classify it among related structures.

Wavelength Correlation (WC) Methods

Wavelength Correlation (WC) methods are a subset of chemometric analysis that examine the relationships between absorbance values at different wavelengths within a set of spectra. For a pure compound, the absorbance at any two wavelengths should be perfectly correlated across different concentrations, as dictated by the Beer-Lambert Law. Any deviation from this perfect correlation can indicate the presence of impurities that absorb at one wavelength but not the other, or that have a different absorption profile. researchgate.net

In the purity assessment of this compound, a series of UV-Vis spectra would be recorded for samples of varying concentrations. A correlation matrix or a series of correlation plots would then be generated. High correlation coefficients (close to 1) across all wavelength pairs would be indicative of a high degree of purity. Conversely, lower correlation coefficients in specific spectral regions would suggest the presence of an impurity and could even provide clues about the nature of that impurity based on its absorption characteristics.

Principal Component Analysis (PCA) for Data Exploration and Classification

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used to reduce the dimensionality of large datasets while retaining most of the original variance. nih.gov In the analysis of spectroscopic data, each spectrum is treated as a point in a high-dimensional space, where each dimension corresponds to the absorbance at a specific wavelength. PCA transforms this data into a new coordinate system of principal components (PCs), where the first PC accounts for the largest possible variance in the data, and each subsequent component accounts for the largest possible remaining variance. nih.gov

For the identification of this compound, PCA can be used to compare its spectrum with a library of spectra from known chromone derivatives and starting materials. In a scores plot (e.g., PC1 vs. PC2), samples with similar spectral characteristics will cluster together. A pure sample of the target compound should form a tight cluster, well-separated from clusters of potential impurities or related compounds. Outliers in the scores plot could signify impure samples or samples with a different chemical structure.

Soft Independent Modeling of Class Analogies (SIMCA)

Soft Independent Modeling of Class Analogies (SIMCA) is a supervised classification method that builds a separate PCA model for each defined class of compounds. nih.govresearchgate.net To apply SIMCA for the purity assessment of this compound, a "target class" would be established using the spectra of several independently synthesized and highly purified batches of the compound.

Once the model for the target class is built, the spectrum of a new, unknown sample can be projected onto this model. The distance of the new sample from the model is calculated in the high-dimensional space. If the distance is within a statistically determined threshold, the sample is classified as belonging to the target class (i.e., pure this compound). If the distance exceeds the threshold, the sample is flagged as an outlier, indicating potential contamination or structural deviation. SIMCA is particularly useful in quality control settings for verifying the identity and purity of manufactured batches against a reference standard.

Partial Least Squares Discriminant Analysis (PLS-DA)

Partial Least Squares Discriminant Analysis (PLS-DA) is another supervised classification technique that is particularly effective in handling high-dimensional spectroscopic data where the number of variables (wavelengths) greatly exceeds the number of samples. Unlike PCA, PLS-DA is a regression-based method that aims to maximize the covariance between the spectral data (X-variables) and a categorical response variable (Y-variable) that encodes the class membership.

For the analysis of this compound, a PLS-DA model could be trained with spectra from a "pure" class and one or more "impure" classes containing known potential impurities (e.g., starting materials or side-products). The resulting model would be optimized to discriminate between these classes. The model can then be used to predict the class membership of new samples. Furthermore, analysis of the model's regression coefficients can highlight the specific spectral regions that are most important for discriminating between pure and impure samples, thereby providing insights into the chemical nature of the impurities.

Computational and Theoretical Investigations of E 2 4 Chlorostyryl 4h Chromen 4 One and Analogues

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. chemrxiv.org This method is instrumental in drug discovery for screening compounds that can bind to a specific target and for understanding the molecular basis of their interaction.

The human kinesin spindle protein, Eg5 (also known as KSP or KIF11), is a motor protein that plays an essential role in the formation of the bipolar spindle during the mitotic phase of cell division. nih.gov Eg5 is responsible for separating duplicated centrosomes, a critical step for proper chromosome segregation. nih.gov Its activity is particularly crucial in rapidly proliferating cells, making it an attractive and specific target for the development of anticancer agents. nih.govespublisher.com Inhibition of Eg5 disrupts the mitotic process, leading to the formation of monopolar spindles ("monoasters"), which triggers mitotic arrest and subsequent cell death. nih.gov

Derivatives of 2-styrylchromone have been identified as promising inhibitors of Eg5. espublisher.com In silico molecular docking studies have been performed to investigate the interaction between these small molecules and the Eg5 protein at a molecular level. espublisher.com These studies aim to understand the inhibition mechanism by placing the ligand (the styrylchromone derivative) into the binding site of the receptor (Eg5) and calculating a score that represents the strength of the interaction. chemrxiv.orgespublisher.com The primary binding location for many allosteric Eg5 inhibitors is a pocket formed by the α2/L5/α3 region of the motor domain. nih.gov

Docking simulations provide detailed predictions of how (E)-2-(4-Chlorostyryl)-4H-chromen-4-one and its analogues bind within the active or allosteric sites of the Eg5 protein. The conformation of the docked inhibitor reveals key interactions with specific amino acid residues that stabilize the ligand-protein complex. espublisher.com The Eg5 active site is shaped like a pocket, which allows small molecules to bind effectively. espublisher.com

Studies on 2-styrylchromone derivatives show that their binding is stabilized by a combination of interactions with several key amino acid residues within the allosteric pocket. espublisher.com The binding free energy (ΔGbind), a measure of binding affinity, can be calculated using methods like the Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) approach. espublisher.com For example, computational studies on styrylchromone analogues have shown promising binding free energy values, indicating stable interactions. espublisher.com The interactions typically involve a network of hydrogen bonds and hydrophobic contacts.

Table 1: Predicted Interactions between Styrylchromone Analogues and Human Kinesin Eg5 Receptor

| Interacting Residue | Interaction Type |

| GLU-116 | Hydrogen Bond |

| GLY-117 | Hydrophobic |

| GLU-118 | Hydrogen Bond |

| TRP-127 | Hydrophobic (Pi-Pi Stacking) |

| TYR-211 | Hydrophobic |

| LEU-214 | Hydrophobic |

| ILE-218 | Hydrophobic |

Note: This table is a representative summary based on docking studies of 2-styrylchromone derivatives with the Eg5 protein. The specific residues may vary slightly depending on the exact analogue.

The chromone (B188151) core and the styryl moiety of the molecule fit into the binding pocket, where the 4-chlorophenyl group often engages in hydrophobic interactions. The oxygen atoms of the chromone can act as hydrogen bond acceptors, further anchoring the molecule in place.

Quantum-Chemical Calculations and Electronic Structure Analysis

Quantum-chemical calculations are used to investigate the intrinsic electronic properties of a molecule, providing a deeper understanding of its structure, stability, and reactivity.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), provide significant insights.

A small HOMO-LUMO gap indicates that a molecule is more polarizable and has high chemical reactivity, suggesting it can be easily excited. nih.gov This property is often correlated with higher biological activity. d-nb.info For this compound, the HOMO is typically localized over the electron-rich styryl portion and the benzene (B151609) ring of the chromone, while the LUMO is often distributed across the electron-accepting pyrone ring and the conjugated system. uaeu.ac.aeresearchgate.net This distribution facilitates intramolecular charge transfer, a key feature for interaction with biological targets.

Table 2: Representative Quantum-Chemical Properties of Chromone Derivatives Calculated via DFT

| Parameter | Description | Typical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -2.5 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 3.5 to 4.5 |

Note: These values are representative for chromone-based structures and can vary based on the specific substituents and the level of theory used in the calculation.

An Electrostatic Potential (ESP) map, also known as a Molecular Electrostatic Potential (MEP) surface, is a visual representation of the charge distribution on the surface of a molecule. libretexts.org It is invaluable for predicting how molecules will interact with each other, identifying sites for electrophilic and nucleophilic attack. libretexts.orgresearchgate.net

The ESP map is color-coded to indicate different regions of electrostatic potential. researchgate.net

Red: Regions of the most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack.

Blue: Regions of the most positive electrostatic potential, which are electron-poor and are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the ESP map would show a significant region of negative potential (red) around the carbonyl oxygen (C=O) of the pyrone ring due to the high electronegativity of the oxygen atom. researchgate.net This indicates a strong nucleophilic character at this position, making it a likely site for hydrogen bonding with receptor proteins. The hydrogen atoms on the aromatic rings would exhibit a slightly positive potential (blueish-green), while the chlorine atom, due to its electronegativity, would also influence the potential distribution on the styryl ring. researchgate.net This map provides a clear rationale for the molecule's ability to engage in specific intermolecular interactions, such as those predicted in molecular docking studies.

Molecular Modeling for Conformational Analysis and Ligand Design

Molecular modeling is a crucial tool for understanding the three-dimensional structure of molecules like this compound and for designing new, more effective analogues. This process encompasses conformational analysis to determine the molecule's preferred shapes and the subsequent use of this information for rational ligand design.

Conformational analysis of styrylchromones is essential as the spatial arrangement of the chromone core relative to the styryl substituent can significantly influence its interaction with biological targets. While detailed conformational analysis studies specifically for this compound are not extensively documented in publicly available literature, insights can be drawn from crystallographic studies of similar compounds. For instance, the crystal structure of 2-(4-chlorophenyl)chromen-4-one, which lacks the vinyl linker, reveals that the 4-chlorophenyl ring is twisted with respect to the chromone skeleton. nih.govresearchgate.net This suggests that the planarity of the entire styrylchromone molecule is a key conformational variable. For computational studies like molecular docking, the initial 3D conformation of the ligand is critical. Energy minimization procedures, often using quantum mechanical methods like Density Functional Theory (DFT), are typically employed to obtain a low-energy, stable conformation before simulating its interaction with a protein target. espublisher.com

The insights gained from understanding the shape and electronic properties of the styrylchromone scaffold are pivotal for ligand-based drug design. By identifying the key structural features responsible for a particular biological activity (the pharmacophore), new molecules can be designed with enhanced properties. For styrylchromones, ligand design efforts often focus on modifying the substitution patterns on both the chromone ring and the styryl phenyl ring to optimize interactions with a target protein. nih.gov For example, molecular docking studies on various 2-styrylchromone derivatives have provided insights into how different substituents can enhance binding affinity, guiding the design of more potent inhibitors for specific enzymes. acgpubs.orgjapsonline.com The ultimate goal of these modeling studies is to build a comprehensive structure-activity relationship (SAR) that can predict the biological effects of novel, unsynthesized analogues, thereby prioritizing synthetic efforts. nih.gov

| Computational Technique | Application in Styrylchromone Research | Key Findings/Insights |

| Crystallography | Determination of the 3D structure of analogous compounds. | Provides data on bond angles and dihedral angles, such as the twist between the phenyl and chromone rings. nih.govresearchgate.net |

| Energy Minimization (e.g., DFT) | Calculation of stable molecular conformations for subsequent studies. | Essential for preparing ligands for molecular docking to ensure a realistic starting geometry. espublisher.com |

| Pharmacophore Modeling | Identification of essential structural features for biological activity. | Guides the design of new analogues with potentially improved potency and selectivity. |

| Structure-Activity Relationship (SAR) | Correlating chemical structure with biological activity. | Helps in understanding the impact of different substituents on the molecule's function. nih.gov |

In Silico Prediction of Biological Activity Profiles

In silico methods provide a rapid and cost-effective way to screen compounds for potential biological activities and to predict their pharmacokinetic properties. For this compound and its analogues, molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are the most commonly applied techniques.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. Several studies have utilized this approach to explore the potential of 2-styrylchromones as inhibitors of various enzymes. For example, a range of synthesized 2-styrylchromones were docked against pancreatic α-amylase, an enzyme involved in carbohydrate metabolism. acgpubs.orgacgpubs.org The results indicated that several of the synthesized compounds exhibited better binding energies than the standard drug, acarbose (B1664774), suggesting their potential as α-amylase inhibitors. acgpubs.orgacgpubs.org In another study, 2-styrylchromone derivatives were investigated as potential anticancer agents by docking them to the human kinesin Eg5 protein, which is crucial for mitosis in cancer cells. japsonline.com The docking scores suggested that compounds with specific substitutions, such as multiple methoxy (B1213986) groups, had favorable interactions within the protein's active site. japsonline.com A more recent and detailed study combined molecular docking with molecular dynamics simulations to further investigate the interaction of 2-styrylchromone derivatives with kinesin Eg5, identifying key amino acid residues responsible for the binding. espublisher.com These studies collectively demonstrate that the 2-styrylchromone scaffold can be computationally screened against various biological targets to identify potential therapeutic applications.

Beyond predicting biological targets, in silico tools are also used to forecast the ADMET properties of drug candidates. Such predictions are vital in early-stage drug discovery to filter out compounds that are likely to fail later due to poor pharmacokinetics or toxicity. A recent study on 2-styrylchromone derivatives included predictions of their drug-likeness, bioavailability, and ADMET properties using web-based tools. espublisher.com These predictions are based on the compound's structure and physicochemical properties, providing an early indication of its potential as a viable drug candidate. espublisher.com

| In Silico Method | Target/Application | Predicted Outcome for Styrylchromone Analogues |

| Molecular Docking | Pancreatic α-amylase | Some derivatives showed better binding energies than the standard inhibitor, acarbose. acgpubs.orgacgpubs.org |

| Molecular Docking | Human Kinesin Eg5 | Identified potential anticancer activity and key binding interactions within the active site. espublisher.comjapsonline.com |

| ADMET Prediction | Drug-likeness and Pharmacokinetics | Provided initial assessment of the compounds' potential to be developed into drugs. espublisher.com |

| QSAR (Quantitative Structure-Activity Relationship) | Anticancer activity | A 3D-QSAR model was generated to guide structural optimization for improved antiproliferative effects. nih.gov |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of E 2 4 Chlorostyryl 4h Chromen 4 One Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of 2-styrylchromone derivatives is highly sensitive to the nature and position of substituents on both the chromone (B188151) core (A-ring) and the styryl phenyl ring (B-ring). nih.gov

Halogen substitutions, particularly on the styryl moiety, play a significant role in modulating the biological activity of 2-styrylchromones. Studies on a series of derivatives have demonstrated that the presence of a chlorine atom at the 4-position of the phenyl ring is a key feature for potent biological activity.

For instance, in the context of monoamine oxidase B (MAO-B) inhibition, a derivative featuring a chlorine atom at the R4 position (4-position of the styryl ring) combined with a methoxy (B1213986) group at the R1 position (on the chromone ring) exhibited the highest inhibitory activity and selectivity. researchgate.netnih.gov This suggests that the electron-withdrawing nature and the size of the chlorine atom at this specific position are favorable for binding to the active site of the enzyme. researchgate.net The synthesis of other derivatives has also included bromine on the benzene (B151609) ring, indicating the general importance of halogens in exploring the SAR of this class of compounds. espublisher.com Theoretical studies on related chromone structures further support that the introduction of a chlorine atom can significantly alter the electronic properties and reactivity of the molecule. researchgate.net

Table 1: Impact of Halogen and Methoxy Substitution on MAO-B Inhibition

| Compound | R1 Substituent (Chromone Ring) | R4 Substituent (Styryl Ring) | MAO-B IC50 (nM) | MAO-B Selectivity Index (SI) |

|---|---|---|---|---|

| 9 | Methoxy | Chlorine | 17 ± 2.4 | >1500 |

| Reference | nih.gov | nih.gov |

This table is based on data from a study on 2-styrylchromone derivatives as MAO-B inhibitors. nih.gov

Methoxy (-OCH3) groups are another critical substituent influencing the biological profile of 2-styrylchromones. The position and number of methoxy groups can drastically alter the compound's potency and selectivity.

Research has shown that introducing a methoxy group at the 4'-position of the benzene ring (B-ring) in two different 2-styrylchromone derivatives resulted in tumor-specificity that was equivalent to or higher than the conventional anticancer agent doxorubicin (B1662922). researchgate.net In the context of MAO-B inhibition, the most potent and selective compound identified in one study had a methoxy group on the chromone ring in combination with a chlorine atom on the styryl ring. researchgate.netnih.gov Conversely, for antioxidant activity, the methylation of hydroxyl groups (to form methoxy groups) on the B-ring was found to decrease the scavenging of reactive oxygen and nitrogen species. nih.gov This highlights that the effect of methoxy substitution is highly dependent on the specific biological target.

The styryl group in 2-styrylchromones acts as a vinylogous linker, extending the conjugation of the system compared to flavones (2-phenylchromones). nih.gov This structural feature is significant for certain biological activities, including antiviral effects.

Studies on the anti-rhinovirus activity of 2-styrylchromones have shown that these compounds can effectively interfere with viral replication. nih.gov The specific (E)-styryl configuration appears to be important for this activity. researchgate.net While detailed studies systematically varying the linker length are limited, the presence of the ethene bridge in the styryl moiety is a defining characteristic of this class's antiviral potential. nih.govnih.gov The oxidation state of the heterocyclic chromone ring is also fundamental; the 4-oxo group of the 4H-chromen-4-one core is a common feature in biologically active derivatives and is crucial for maintaining the planar structure and electronic properties necessary for interaction with biological targets. clockss.org

Stereochemical Influence on Pharmacological Profiles (e.g., E/Z Isomerism)

Stereoisomerism, where molecules have the same chemical formula and connectivity but differ in the spatial arrangement of atoms, can lead to significant differences in pharmacological properties. docbrown.infonih.gov For compounds with a carbon-carbon double bond, such as (E)-2-(4-Chlorostyryl)-4H-chromen-4-one, this manifests as E/Z isomerism. studymind.co.uk

The "E" designation (from the German entgegen, meaning opposite) indicates that the highest priority substituent groups on each carbon of the double bond are on opposite sides. docbrown.info The alternative is the "Z" isomer (zusammen, meaning together). It is well-established in pharmacology that different isomers can exhibit distinct biological activities, potencies, and toxicological profiles due to the precise three-dimensional fit required for interaction with biological macromolecules like enzymes and receptors. chromatographyonline.com

In the literature concerning 2-styrylchromones, the (E)-isomer is predominantly synthesized and evaluated for biological activity. pharmpharm.rueco-vector.com This suggests that the (E)-configuration is likely the more thermodynamically stable or the more biologically active form for this class of compounds. The rigid and planar nature of the (E)-styryl linker ensures a specific spatial orientation of the phenyl ring relative to the chromone core, which is likely optimal for binding to its biological targets.

Computational Approaches to SAR/QSAR Modeling

QSAR models are mathematical algorithms that correlate the chemical structure of compounds with their biological activity or properties. protoqsar.com These computational tools are invaluable in drug discovery for predicting the activity of new molecules, thereby guiding the design of more potent and selective compounds. longdom.orgnih.gov

For 2-styrylchromone derivatives, QSAR analyses have been successfully employed to understand the structural requirements for specific biological activities. researchgate.netresearchgate.net For example, a QSAR study on the MAO-B inhibitory activity of eighteen 2-styrylchromone derivatives was conducted using their pIC50 values. nih.gov This analysis led to the development of a three-dimensional QSAR (3D-QSAR) model with a high determination coefficient (R²) of 0.873, indicating a strong correlation between the model's predictions and the experimental data. nih.gov Such models provide a quantitative framework for understanding the SAR of these compounds. nih.gov

The foundation of QSAR modeling is the use of chemical descriptors—numerical values that characterize the physicochemical, structural, or electronic properties of a molecule. protoqsar.com The correlation of these descriptors with biological outcomes provides direct insight into the mechanism of action.

In studies of 2-styrylchromone derivatives, several key descriptors have been identified:

Molecular Shape and Electronic State: These descriptors were found to be the main factors explaining the tumor-specificity of certain 2-styrylchromone derivatives. researchgate.net

Hydrophobicity: The cytotoxicity of these compounds against normal cells showed a good correlation with descriptors that reflect hydrophobic interactions. researchgate.net

Quantum Chemical Parameters: Properties like dipole moments have been shown to be important structural parameters that significantly influence the apoptosis-inducing activity in related 4H-chromene series. nih.gov

By identifying the descriptors that have a statistically significant correlation with a desired biological effect, researchers can rationally design new derivatives. researchgate.net For instance, the QSAR model for MAO-B inhibition by 2-styrylchromones identified specific descriptors that correlated with high potency and selectivity, providing a roadmap for future synthesis. nih.gov

Predictive Modeling for Biological Effects

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. These predictive models are instrumental in drug discovery, offering insights into how structural modifications to a molecule, such as this compound, can enhance or diminish its therapeutic effects. By identifying key molecular descriptors that influence biological outcomes, QSAR facilitates the rational design of new, more potent derivatives.

Modeling of Monoamine Oxidase (MAO) Inhibition

A significant application of predictive modeling for 2-styrylchromone derivatives has been in the development of inhibitors for monoamine oxidase B (MAO-B), an important target in the treatment of neurodegenerative conditions like Parkinson's disease. nih.govresearchgate.net In one study, a series of eighteen 2-styrylchromone derivatives were synthesized and evaluated for their MAO-A and MAO-B inhibitory activities. nih.gov

Among the synthesized compounds, a derivative featuring a methoxy group at the R1 position and a chlorine atom at the R4 position (closely related to this compound) demonstrated the most potent MAO-B inhibitory activity, with an IC50 value of 17 ± 2.4 nM. nih.gov This compound also showed high selectivity for MAO-B over MAO-A. nih.gov

To understand the structural requirements for this activity, a three-dimensional QSAR (3D-QSAR) study was conducted. nih.gov The resulting model yielded strong statistical validation, suggesting its reliability for predicting the MAO-B inhibitory potential of similar compounds. nih.gov The key statistical metrics for the model are detailed below.

| QSAR Model Parameter | Value | Significance |

| Determination Coefficient (R²) | 0.873 | Indicates a strong correlation between the predicted and observed activities for the compounds in the training set. |

| Leave-One-Out Cross-Validated Determination Coefficient (Q²) | 0.675 | Demonstrates the model's robustness and predictive power for new, untested compounds. |

| Statistical validation of the 3D-QSAR model for MAO-B inhibition by 2-styrylchromone derivatives. nih.gov |

These findings confirm that the 2-styrylchromone structure is a valuable scaffold for designing novel MAO-B inhibitors, and the predictive QSAR model serves as a powerful tool for guiding further structural optimization. nih.gov

Modeling of Other Biological Activities

The application of QSAR is not limited to MAO inhibition. Predictive models have been developed for various biological effects of chromone derivatives, highlighting the versatility of this computational approach.

Apoptosis-Inducing Effects: In one study, QSAR models were developed to predict the apoptosis-inducing activity of 4-aryl-4H-chromenes in different human cancer cell lines. nih.gov The models, built using methods like multiple linear regression (MLR) and genetic algorithm-based partial least squares (GA-PLS), successfully identified key structural parameters influencing anticancer activity. nih.gov The analysis revealed that 2D autocorrelation descriptors and quantum chemical parameters, such as dipole moments, were significant factors in determining the compounds' ability to induce programmed cell death. nih.gov

Antioxidant Activity: 3D-QSAR studies have also been applied to synthetic chromone derivatives to predict their free radical scavenging capabilities. nih.govnih.gov A model developed using molecular field analysis (MFA) showed a high predictive ability for antioxidant activity, with a predictive R² value of 0.924 for the test set of compounds. nih.govresearchgate.net Such models help in designing novel antioxidants by identifying the steric and electrostatic fields around the molecule that are crucial for its activity. nih.gov

These examples underscore the power of predictive modeling in the study of this compound and its analogs. By quantitatively linking molecular structure to diverse biological functions—from enzyme inhibition to anticancer and antioxidant effects—QSAR models provide a crucial framework for the targeted design of future therapeutic agents. nih.govnih.govnih.gov

Mechanistic Insights into the Actions of E 2 4 Chlorostyryl 4h Chromen 4 One and Analogues

Molecular Mechanisms Underlying Observed Biological Activities

The biological activities of (E)-2-(4-Chlorostyryl)-4H-chromen-4-one and its analogues stem from their interactions with specific molecular targets and the subsequent perturbation of cellular pathways. The styrylchromone scaffold, characterized by a styryl group attached to a chromone (B188151) core, is a recognized privileged structure in drug discovery, known to be associated with a wide range of biological effects including anti-inflammatory, antioxidant, anticancer, and antiviral properties. nih.gov

Specific Protein/Enzyme Target Interactions (e.g., Eg5, Sirt2, PTR1)

While direct studies on this compound are limited, research on analogous 2-styrylchromones and substituted chromones has revealed interactions with several key protein and enzyme targets.

Eg5 (Kinesin Spindle Protein): The human kinesin Eg5 is a crucial motor protein involved in the formation of the bipolar mitotic spindle, making it an attractive target for cancer therapy. nih.gov In silico studies involving molecular docking have been conducted on various 2-styrylchromone derivatives to evaluate their potential as anticancer agents by targeting the Eg5 receptor. japsonline.com One study synthesized a series of 2-styrylchromones and tested their toxicity against cancer cells, with in silico docking suggesting a potential interaction with human kinesin Eg5. japsonline.com The compound substituted with three methoxy (B1213986) groups showed the highest theoretical affinity. japsonline.com

Sirtuin 2 (SIRT2): SIRT2 is a protein deacetylase implicated in aging-related diseases, including neurodegenerative disorders and cancer. nih.gov Several substituted chromone and chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2. nih.govnih.gov Structure-activity relationship studies have indicated that substitutions at the 2-, 6-, and 8-positions of the chromone ring are important for inhibitory activity. nih.gov For instance, a series of chroman-4-one derivatives with alkyl chains at the 2-position and electron-withdrawing groups at the 6- and 8-positions demonstrated IC₅₀ values in the low micromolar range against SIRT2. nih.gov

| Compound | SIRT2 IC₅₀ (µM) | Selectivity over SIRT1 and SIRT3 |

|---|---|---|

| 6,8-dibromo-2-pentylchroman-4-one | 1.5 | High |

| 8-bromo-6-chloro-2-pentylchroman-4-one | 4.5 | High |

Pteridine Reductase 1 (PTR1): There is currently no available research specifically investigating the interaction of this compound or its close analogues with Pteridine Reductase 1 (PTR1).

Cellular Pathway Perturbations (e.g., NF-κB inhibition, autophagy)

The chromone scaffold is known to influence key cellular signaling pathways involved in inflammation and cell survival.

NF-κB Inhibition: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory cytokines. umsha.ac.ir The inhibition of the NF-κB pathway is a key mechanism for the anti-inflammatory effects of many compounds. Studies on 2-phenyl-4H-chromen-4-one derivatives have shown that they can suppress the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. nih.govnih.gov The underlying mechanism involves the inhibition of the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway, which is a key upstream regulator of NF-κB activation. nih.govnih.gov Furthermore, chalcones, which share a similar α,β-unsaturated ketone system with styrylchromones, have been shown to inhibit TNFα-induced NF-κB activation by inhibiting proteasome activity, thereby preventing the degradation of the inhibitory IκBα protein. nih.gov

Autophagy: Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and proteins. nih.gov While the chromone core is associated with a wide range of biological activities, there is currently a lack of specific research detailing the effects of this compound or its direct analogues on the autophagy pathway.

Mode of Action in Antiviral Contexts (e.g., Capsid Binder, Adsorption/Uncoating Inhibition)

Flavonoids and related compounds containing the 4H-chromen-4-one scaffold have demonstrated promising antiviral activities against a range of viruses. nih.gov

A series of 2-aryl-4H-chromen-4-one derivatives were synthesized and evaluated for their antiviral activity against the Chikungunya virus (CHIKV). Several compounds were found to be potent inhibitors of CHIKV replication. researchgate.net Molecular docking studies suggested that these compounds may act by interacting with the active site of the CHIKV nsP2 protease, a key enzyme in the viral replication cycle. researchgate.net

More recently, flavonoids containing the 4H-chromen-4-one scaffold have been investigated as potential inhibitors of SARS-CoV-2. nih.gov Computational and in vitro studies have suggested that these compounds can target the SARS-CoV-2 main protease (Mpro or 3CLpro) and the RNA-dependent RNA polymerase (RdRp), both of which are essential for viral replication. nih.gov Isoginkgetin, a flavonoid with this scaffold, showed notable inhibitory potency against the virus in cell-based assays. nih.gov The proposed mechanism involves the binding of the 4H-chromen-4-one moiety to the active sites of these viral enzymes. nih.gov

| Virus | Potential Viral Target | Compound Class |

|---|---|---|

| Chikungunya Virus (CHIKV) | nsP2 Protease | 2-aryl-4H-chromen-4-one derivatives |

| SARS-CoV-2 | Main Protease (Mpro/3CLpro) | Flavonoids with 4H-chromen-4-one scaffold |

| SARS-CoV-2 | RNA-dependent RNA Polymerase (RdRp) | Flavonoids with 4H-chromen-4-one scaffold |

Spectroscopic Probes for Mechanistic Studies (e.g., Excited State Intramolecular Proton Transfer)

The photophysical properties of chromone derivatives, particularly those capable of Excited State Intramolecular Proton Transfer (ESIPT), make them valuable as spectroscopic probes to study reaction mechanisms and biological environments. ESIPT is a process where a proton is transferred within a molecule in its excited state, leading to a tautomeric form with a distinct fluorescence emission at a longer wavelength (a large Stokes' shift). nih.govnih.gov

While there is no direct evidence of ESIPT for this compound itself, studies on analogous 3-hydroxy-4H-chromen-4-one derivatives demonstrate this phenomenon. For example, 3-hydroxy-2-(pyridin-2-yl)-4H-chromen-4-one exists in two ground-state conformations with different intramolecular hydrogen bonding patterns. nih.gov Upon photoexcitation, both conformers undergo ESIPT, although the fluorescence of one tautomer is quenched in solution. nih.gov The efficiency and dynamics of the ESIPT process can be highly sensitive to the surrounding environment, such as solvent polarity. rsc.org This sensitivity allows such compounds to be used as fluorescent probes. For instance, 2-(4-(dimethylamino)phenyl)-3-hydroxy-6,7-dimethoxy-4H-chromen-4-one has been used as a ratiometric fluorescent probe for monitoring methanol (B129727) in biodiesel. rsc.org The principle relies on the fact that changes in the solvent environment affect the ESIPT process and thus the fluorescence emission spectrum. rsc.org

Reaction Mechanism Investigations in Synthesis (e.g., Radical Pathways)

The synthesis of 2-styrylchromones can be achieved through various methods, with the most common being the Baker-Venkataraman rearrangement and aldol (B89426) condensation followed by oxidative cyclization. researchgate.netsemanticscholar.org The synthesis of this compound typically involves the condensation of 2-hydroxyacetophenone (B1195853) with 4-chlorobenzaldehyde (B46862) to form a chalcone (B49325) intermediate, which is then cyclized. nih.gov

While many of these synthetic routes proceed through ionic mechanisms, radical pathways have also been explored in the synthesis of related chromene structures. For instance, a cobalt-catalyzed synthesis of 2H-chromenes from salicyl-N-tosylhydrazones and terminal alkynes has been developed. msu.edu The proposed mechanism involves the formation of a Co(III)-carbene radical intermediate. This intermediate undergoes a radical addition with the alkyne to form a vinyl radical, which then abstracts a hydrogen atom from the phenolic hydroxyl group to yield the 2H-chromene product. msu.edu This demonstrates the potential for radical pathways to be involved in the formation of the chromene core, although it is not the standard route for 2-styrylchromones.

The synthesis of chalcone analogues, which are precursors to styrylchromones, can also involve mechanisms where radical intermediates could play a role, particularly under specific reaction conditions such as photochemical synthesis, though this is less common for the standard base-catalyzed Claisen-Schmidt condensation.

Future Perspectives and Research Directions for E 2 4 Chlorostyryl 4h Chromen 4 One Research

Development of Novel Chromen-4-one Derivatives with Enhanced Biological Specificity and Potency

The development of novel derivatives based on the 2-styrylchromone framework is a primary avenue for future research. researchgate.net The goal is to synthesize compounds with improved potency against specific biological targets while minimizing off-target effects. This can be achieved by systematic structural modifications to the parent molecule, (E)-2-(4-Chlorostyryl)-4H-chromen-4-one.

Key strategies will involve:

Substitution Pattern Modification: Introducing various functional groups (e.g., hydroxyl, methoxy (B1213986), nitro, amino groups) at different positions on both the chromone (B188151) core and the styryl phenyl ring. Research has shown that the presence and position of substituents can significantly influence biological activity. researchgate.net For instance, studies on other 2-styrylchromones have indicated that methoxy groups can enhance anticancer activity. japsonline.com

Bioisosteric Replacement: Replacing the chlorine atom with other halogens (F, Br, I) or bioisosteres like trifluoromethyl (CF₃) or cyano (CN) groups to modulate electronic properties, lipophilicity, and metabolic stability.

Scaffold Hopping: Altering the core chromen-4-one structure itself, for example, by creating thiochromen-4-ones or aza-chromen-4-ones, to explore new chemical space and potentially discover novel biological activities. nih.gov

The synthesized derivatives would undergo rigorous screening to establish a comprehensive Structure-Activity Relationship (SAR). researchgate.net This involves evaluating their efficacy in various biological assays, such as cytotoxicity against cancer cell lines, inhibition of specific enzymes like α-glucosidase, or antimicrobial activity against resistant pathogens. researchgate.netnih.gov The ultimate aim is to identify lead compounds with superior therapeutic indices for further preclinical development.

| Modification Site | Example Substituent | Potential Impact |

|---|---|---|

| Styryl Phenyl Ring | -OH, -OCH₃ | Enhanced antioxidant or anticancer activity japsonline.com |

| Styryl Phenyl Ring | -F, -Br, -CF₃ | Modulation of lipophilicity and target binding |

| Chromone Ring (positions 5, 6, 7, 8) | -NH₂, -NO₂ | Alteration of electronic properties and solubility |

| Chromone Core Heteroatom | S (Thiochromone) | Exploration of new biological targets |

Exploration of New Therapeutic Applications Beyond Current Findings

While 2-styrylchromones are known for activities like antitumor, antioxidant, and anti-inflammatory effects, the full therapeutic potential of this compound and its future derivatives remains largely untapped. researchgate.netnih.govnih.gov A systematic exploration of new therapeutic applications is a critical research direction.

Future investigations should include:

Antiviral and Antimicrobial Activity: Screening against a broad panel of viruses and multidrug-resistant bacteria and fungi. The chromone nucleus is a component of compounds with known antimicrobial and antiviral properties. researchgate.netnih.gov

Neurodegenerative Diseases: Evaluating the potential of these compounds as neuroprotective agents. Given their antioxidant properties, they could be valuable in combating oxidative stress, a key factor in diseases like Alzheimer's and Parkinson's. researchgate.net Certain chromone derivatives have been investigated as potential inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurological disorders. researchgate.net

Metabolic Disorders: Assessing their role in managing conditions like diabetes by testing for inhibition of enzymes such as α-glucosidase, which is involved in carbohydrate metabolism. researchgate.net

Cardiovascular Diseases: Investigating effects on pathways related to cardiovascular health, such as inflammation and platelet aggregation.

This exploration will require high-throughput screening against diverse biological targets and disease models to identify novel and unexpected therapeutic opportunities.

Advanced Computational Studies for Rational Design and Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. bayer.com For this compound, advanced computational studies can provide deep insights into its mechanism of action and guide the rational design of more effective derivatives.

Key computational approaches include:

Molecular Docking: Simulating the interaction of the compound and its analogs with the three-dimensional structures of target proteins (e.g., kinases, tubulin, viral proteases). japsonline.comd-nb.info This helps predict binding affinity and orientation, elucidating the molecular basis of its activity and guiding the design of modifications to improve binding.

Quantum Mechanics (QM) Calculations: Using methods like Density Functional Theory (DFT) to analyze the electronic structure, molecular electrostatic potential, and reactivity of the compounds. d-nb.infopharmpharm.ru This information is crucial for understanding chemical properties and predicting how a molecule will interact with its biological target.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of the derivatives with their biological activity. These models can then be used to predict the activity of virtual compounds before they are synthesized, saving time and resources.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound when bound to its target protein over time. This provides a more realistic view of the stability and nature of the drug-target complex. researchgate.net

These in silico methods allow for the rapid screening of large virtual libraries of potential derivatives, prioritizing the most promising candidates for chemical synthesis and biological testing. bayer.comrsc.org

Applications as Analytical Probes and Fluorogenic Sensors

Many heterocyclic compounds, including those with a chromone core, possess intrinsic fluorescent properties. nih.gov The unique structure of this compound, featuring an extended π-conjugated system, suggests it may have interesting photophysical characteristics. This opens up the possibility of developing it and its derivatives as analytical tools.

Future research in this area could focus on:

Characterization of Photophysical Properties: Thoroughly investigating the absorption and emission spectra, quantum yield, and fluorescence lifetime of the compound and its derivatives in various solvent environments.

Development of Chemosensors: Designing derivatives that exhibit a change in color (colorimetric) or fluorescence (fluorogenic) upon binding to specific analytes, such as metal ions (e.g., Cu²⁺, Zn²⁺), anions, or important biomolecules. researchgate.netnih.govmdpi.com The design would involve incorporating specific binding sites (chelators) into the 2-styrylchromone scaffold.